N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide
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Overview
Description
N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide is a complex organic compound with a unique structure that includes cyano, difluorophenyl, and methoxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide typically involves the reaction of 2,4-difluorobenzyl cyanide with 3-(2-methoxyethoxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluorophenyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, while the difluorophenyl and methoxyethoxy groups can participate in various binding interactions. These interactions can modulate biological pathways and influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2-fluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide
- N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide
Uniqueness
N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide is unique due to the presence of both cyano and difluorophenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications.
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-24-7-8-25-14-4-2-3-12(9-14)18(23)22-17(11-21)15-6-5-13(19)10-16(15)20/h2-6,9-10,17H,7-8H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLVSAHBAYTIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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